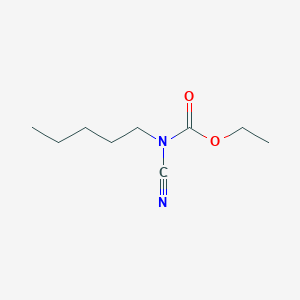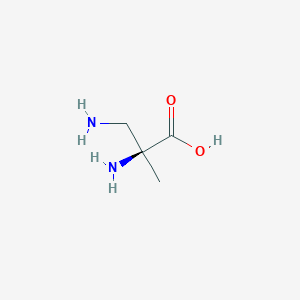
7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole is a chemical compound that has been widely studied for its potential use in scientific research. This molecule has a unique structure that makes it an interesting target for synthesis and investigation. In
Mécanisme D'action
The mechanism of action of 7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole involves the covalent modification of the active site of PTPs. The molecule reacts with the cysteine residue in the active site, resulting in the formation of a stable adduct. This covalent modification leads to the inhibition of PTP activity, which can be monitored using fluorescence spectroscopy.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole are primarily related to its interaction with PTPs. Inhibition of PTP activity can lead to changes in cell signaling pathways, which can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole in lab experiments is its high selectivity for PTPs. This molecule has been shown to be highly specific for PTPs compared to other phosphatases, making it a useful tool for studying PTP activity in cells. However, one limitation is that the covalent modification of the active site of PTPs is irreversible, which can make it difficult to study the effects of PTP inhibition over time.
Orientations Futures
There are several future directions for research involving 7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole. One area of interest is the development of new fluorescent probes based on this molecule for studying other enzymes or cellular processes. Additionally, there is potential for using this molecule as a therapeutic agent for diseases involving dysregulated PTP activity, such as cancer and diabetes. Further studies are needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of 7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole involves the reaction of 2-methyl-4-nitrophenyl isothiocyanate with 2-amino-5-methoxybenzoic acid. The reaction takes place in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained after purification by recrystallization or column chromatography.
Applications De Recherche Scientifique
7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole has been used in various scientific research applications, including as a fluorescent probe for detecting protein tyrosine phosphatases (PTPs). PTPs are important enzymes that regulate cell signaling pathways and are involved in many diseases, including cancer and diabetes. The fluorescent properties of this molecule make it a useful tool for studying PTP activity in cells.
Propriétés
Numéro CAS |
163299-53-4 |
|---|---|
Nom du produit |
7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole |
Formule moléculaire |
C9H8N2O3S |
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
7-methoxy-2-methyl-4-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C9H8N2O3S/c1-5-10-8-6(11(12)13)3-4-7(14-2)9(8)15-5/h3-4H,1-2H3 |
Clé InChI |
GPGKTQWULIGBOR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2S1)OC)[N+](=O)[O-] |
SMILES canonique |
CC1=NC2=C(C=CC(=C2S1)OC)[N+](=O)[O-] |
Synonymes |
Benzothiazole, 7-methoxy-2-methyl-4-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)





![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)




![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)